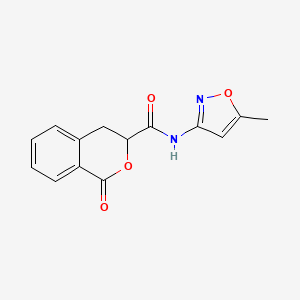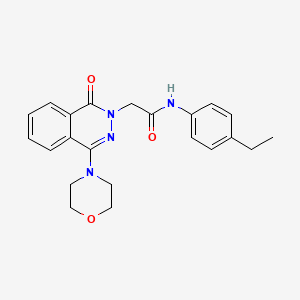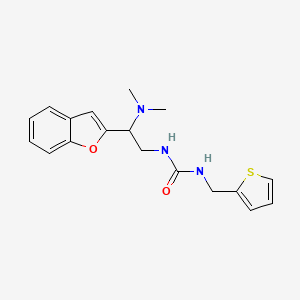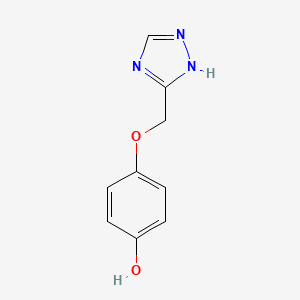
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that exhibits a range of potential applications in various fields of research, including drug discovery and development, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Auxiliary-Directed Palladium-Catalyzed Activation
Research by Pasunooti et al. (2015) utilized bidentate auxiliaries derived from isoxazole-3-carboxamide moieties for palladium-catalyzed C(sp(3))-H bond activation. This approach enabled selective arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids, demonstrating the compound's utility in modifying amino acids for potential pharmaceutical applications Pasunooti et al., 2015.
Synthesis and Characterization of Research Chemicals
McLaughlin et al. (2016) identified and characterized a compound mistakenly advertised as a different chemical, showcasing the importance of accurate identification and characterization in the research chemical market. This study underscores the need for precise analytical methods in the synthesis and study of novel compounds, which is crucial for ensuring the safety and efficacy of research chemicals McLaughlin et al., 2016.
Gold Catalysis in Synthesis of Oxazoles
Hashmi et al. (2004) demonstrated the synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions using gold catalysis. The study provides an efficient method for preparing oxazoles, a core structure in many biologically active molecules, illustrating the compound's role in facilitating complex organic transformations Hashmi et al., 2004.
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) explored the palladium-catalyzed oxidative carbonylation reactions of γ-oxoalkynes, leading to the formation of various heterocyclic derivatives. This study highlights the compound's potential in creating complex molecular architectures, which could have implications in drug design and synthesis Bacchi et al., 2005.
Synthesis of Substituted Oxazoles
Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing the compound's application in generating structurally diverse oxazoles. This method could be valuable in medicinal chemistry for the development of novel therapeutic agents Kumar et al., 2012.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-8-6-12(16-20-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)19-11/h2-6,11H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMTTZZQOHOGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)
![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2757124.png)


![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2757128.png)

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2757130.png)


![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol](/img/structure/B2757137.png)

![3-[[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2757139.png)